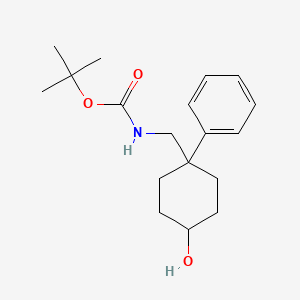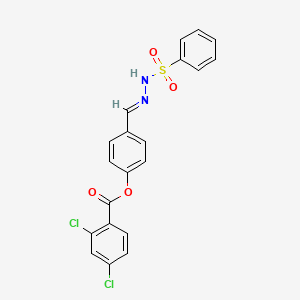
2-(o-Tolyl)imidazole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)imidazole-4-methanol is a heterocyclic organic compound that features an imidazole ring substituted with a tolyl group at the 2-position and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-toluidine with glyoxal in the presence of ammonium acetate, followed by reduction of the resulting imidazole derivative to introduce the hydroxymethyl group at the 4-position. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(o-Tolyl)imidazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(o-Tolyl)imidazole-4-carboxylic acid.
Reduction: 2-(o-Tolyl)imidazoline-4-methanol.
Substitution: Halogenated derivatives like 2-(o-Bromotolyl)imidazole-4-methanol.
Applications De Recherche Scientifique
2-(o-Tolyl)imidazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(o-Tolyl)imidazole-4-methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. The hydroxymethyl group may enhance solubility and facilitate cellular uptake, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Phenylimidazole-4-methanol
- 2-(p-Tolyl)imidazole-4-methanol
- 2-(o-Tolyl)imidazole-4-carboxylic acid
Comparison: 2-(o-Tolyl)imidazole-4-methanol is unique due to the presence of the o-tolyl group, which can influence its reactivity and interaction with biological targets. Compared to 2-Phenylimidazole-4-methanol, the methyl group in the o-tolyl substituent can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxymethyl group at the 4-position also differentiates it from carboxylic acid derivatives, offering distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
[2-(2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
Clé InChI |
OGULGNHODNGHFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)
![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)


![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)




